7-Nitroisoquinoline-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H6N2O4 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
7-nitroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-10(14)9-4-6-1-2-8(12(15)16)3-7(6)5-11-9/h1-5H,(H,13,14) |
InChI Key |
OVMDNURGLZNXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 7-nitroisoquinoline-3-carboxylic acid with structurally related compounds, highlighting molecular formulas, substituents, and key properties:
Functional Group Effects
- Nitro vs. Amino Groups: The nitro group in this compound increases acidity and electrophilicity compared to the amino-substituted analog (7-aminoisoquinoline-3-carboxylic acid). The latter’s amino group enhances nucleophilicity but reduces stability, necessitating cold storage .
- Carboxylic Acid vs. Carboxamide: Replacing the carboxylic acid with a carboxamide (as in 3-amino-7-nitro-4-isoquinolinecarboxamide) reduces acidity but introduces hydrogen-bonding capacity, contributing to a high melting point (>300°C) .
- Halogen Substitution : Bromine and chlorine substituents (e.g., 7-bromo and 3-chloro derivatives) alter electronic and steric profiles, affecting reactivity in cross-coupling reactions or drug design .
Research Findings and Implications
- Reactivity: Nitro groups facilitate electrophilic substitution reactions, while amino groups enable nucleophilic modifications, making these compounds versatile intermediates.
- Biological Relevance: Carboxamide derivatives (e.g., 3-amino-7-nitro-4-isoquinolinecarboxamide) are explored for kinase inhibition due to their hydrogen-bonding motifs .
- Thermal Stability : High melting points in nitro- and amide-containing compounds suggest suitability for high-temperature applications .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 7-nitroisoquinoline-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nitration of the isoquinoline core followed by carboxylation. For nitration, use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Carboxylation via Kolbe-Schmitt reaction requires CO₂ pressure and alkali metal salts (e.g., KOH) at 120–150°C. Optimize stoichiometry to minimize byproducts like 5-nitro derivatives . Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (ethanol/water) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic proton signals at δ 8.5–9.0 ppm (C-1 and C-8 protons) and downfield shifts for the nitro group (δ 8.7–9.2 ppm). The carboxylic acid proton may appear as a broad peak at δ 12–14 ppm .
- MS : The molecular ion peak [M+H]⁺ should match the molecular weight (e.g., 248.18 g/mol). Fragmentation patterns should include loss of COOH (Δ = -45) and NO₂ (Δ = -46) .
Q. What are the solubility properties of this compound in common solvents, and how does this affect purification?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and weakly in ethanol. Recrystallize using ethanol/water (1:3 v/v) at 60°C, yielding >95% purity. Avoid halogenated solvents (e.g., DCM) due to poor solubility .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The nitro group at C-7 is electron-withdrawing, activating the C-3 carboxylic acid for amidation or esterification. Use coupling agents like EDC/HOBt in DMF for amide bond formation. Steric hindrance at C-1/C-8 may require bulky bases (e.g., DBU) to improve reaction efficiency . Computational DFT studies can predict regioselectivity by analyzing LUMO distribution .
Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize assays using PBS (pH 7.4) and DMSO ≤0.1% v/v. Validate cytotoxicity via MTT assays with positive controls (e.g., doxorubicin). Cross-check results with orthogonal methods (e.g., SPR for binding affinity) .
Q. How can the stability of this compound under physiological conditions be assessed for drug development?
- Methodological Answer : Conduct accelerated stability studies:
- Hydrolysis : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24h. Monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) for 48h. Nitro groups are prone to photoreduction; use amber vials for storage .
Experimental Design & Data Analysis
Q. What in silico approaches predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Use tools like SwissADME to calculate LogP (target ≤3), topological polar surface area (TPSA <140 Ų for oral bioavailability), and PAINS filters to exclude pan-assay interference. Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) identifies binding modes. Validate with MD simulations (GROMACS) .
Q. How to design a SAR study for this compound analogs targeting enzyme inhibition?
- Methodological Answer :
- Variable Groups : Modify the nitro group (e.g., replace with CF₃, CN) and carboxylic acid (e.g., ester, amide).
- Assays : Measure IC₅₀ values against the target enzyme (e.g., tyrosine kinase) using fluorescence-based kits. Include negative controls (DMSO) and reference inhibitors .
- Data Analysis : Use GraphPad Prism for dose-response curves and ANOVA for significance testing (p <0.05) .
Safety & Handling
Q. What PPE and engineering controls are mandatory when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves (EN 374 standard), lab coat, and safety goggles (ANSI Z87.1). Use a respirator (NIOSH N95) if handling powders .
- Ventilation : Conduct reactions in a fume hood with airflow ≥0.5 m/s. Store in a ventilated cabinet away from ignition sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
